molecular formula C20H22N4O3 B2903764 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251616-13-3

2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2903764
CAS No.: 1251616-13-3
M. Wt: 366.421
InChI Key: MFCNPFRXCHPJER-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the 4-methoxyphenoxy group and the 3-fluorophenyl group. Common reagents used in these reactions include halogenated intermediates, coupling agents, and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
  • N-(3-bromophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
  • N-(3-methylphenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

Uniqueness

2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-9-10-17(27-4)16(11-13)21-18(25)12-24-20(26)15-8-6-5-7-14(15)19(22-24)23(2)3/h5-11H,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCNPFRXCHPJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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